An In-depth Technical Guide to Trifloxystrobin-d3: Chemical Structure and Properties
An In-depth Technical Guide to Trifloxystrobin-d3: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Trifloxystrobin-d3. Designed for researchers, scientists, and professionals in drug development, this document details the physicochemical characteristics of its parent compound, Trifloxystrobin, and outlines a detailed experimental protocol for its use as an internal standard in residue analysis.
Introduction
Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1] Its deuterated isotopologue, Trifloxystrobin-d3, serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the accurate quantification of Trifloxystrobin residues in various matrices.[2] The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical behavior of the molecule.
Chemical Structure and Properties
Trifloxystrobin-d3 is structurally identical to Trifloxystrobin, with the exception of three deuterium atoms replacing three hydrogen atoms on the methoxy group.
Chemical Formula: C₂₀H₁₆D₃F₃N₂O₄[2]
Molecular Weight: 411.39 g/mol [2]
The physicochemical properties of Trifloxystrobin provide a strong proxy for those of its deuterated form.
Table 1: Physicochemical Properties of Trifloxystrobin
| Property | Value | Reference(s) |
| Molecular Weight | 408.37 g/mol | [3][4] |
| Appearance | White, odorless solid/powder | [4][5] |
| Melting Point | 72.9 °C | [4][5] |
| Boiling Point | ~312 °C (decomposition starts at 285 °C) | [4] |
| Vapor Pressure | 3.4 x 10⁻⁶ Pa (at 25 °C) | [6] |
| Water Solubility | 0.610 mg/L (at 25 °C) | [5] |
| Log P (Octanol/Water Partition Coefficient) | 4.5 (at 25 °C) | [1][5] |
| Density | 1.36 g/cm³ | [6] |
Table 2: Solubility of Trifloxystrobin in Organic Solvents
| Solvent | Solubility (g/L at 25 °C) | Reference(s) |
| Acetone | >500 | [6] |
| Dichloromethane | >500 | [6] |
| Ethyl Acetate | >500 | [6] |
| Toluene | 500 | [6] |
| Methanol | 76 | [6] |
| n-Octanol | 18 | [6] |
| n-Hexane | 11 | [6] |
Mechanism of Action of Trifloxystrobin
Trifloxystrobin acts by inhibiting mitochondrial respiration in fungi.[1] Specifically, it blocks the electron transfer at the Qo center of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[7] This disruption of the energy production process ultimately leads to the inhibition of spore germination and mycelial growth.
Analytical Application of Trifloxystrobin-d3
Trifloxystrobin-d3 is predominantly used as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Trifloxystrobin residues in environmental and agricultural samples.[8] Its use allows for the correction of analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.
Experimental Protocol: Quantification of Trifloxystrobin in Plant Material using LC-MS/MS with Trifloxystrobin-d3 Internal Standard
This protocol is a representative method compiled from various sources for the analysis of Trifloxystrobin in plant matrices.
4.1.1. Materials and Reagents
-
Trifloxystrobin analytical standard
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Trifloxystrobin-d3 internal standard
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Syringe filters (0.22 µm)
4.1.2. Sample Preparation
-
Homogenization: Homogenize a representative sample of the plant material (e.g., fruit, leaves).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v).
-
Spike the sample with a known concentration of Trifloxystrobin-d3 internal standard solution.
-
Vortex for 2 minutes and then shake for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of water.
-
Load 5 mL of the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) with 0.1% formic acid.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.
-
4.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate Trifloxystrobin from matrix interferences (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
4.1.4. Quantification
Construct a calibration curve using standard solutions of Trifloxystrobin with a constant concentration of Trifloxystrobin-d3. The concentration of Trifloxystrobin in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Trifloxystrobin [drugfuture.com]
- 5. Trifloxystrobin | C20H19F3N2O4 | CID 11664966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apvma.gov.au [apvma.gov.au]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
